HC Yellow no. 10

Description

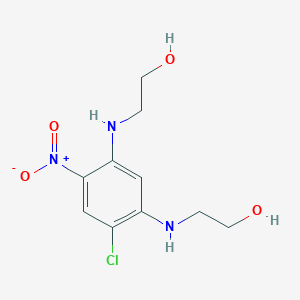

Structure

3D Structure

Properties

CAS No. |

109023-83-8 |

|---|---|

Molecular Formula |

C10H14ClN3O4 |

Molecular Weight |

275.69 g/mol |

IUPAC Name |

2-[4-chloro-5-(2-hydroxyethylamino)-2-nitroanilino]ethanol |

InChI |

InChI=1S/C10H14ClN3O4/c11-7-5-10(14(17)18)9(13-2-4-16)6-8(7)12-1-3-15/h5-6,12-13,15-16H,1-4H2 |

InChI Key |

ZEARLPPIUCBHRP-UHFFFAOYSA-N |

SMILES |

C1=C(C(=CC(=C1NCCO)Cl)[N+](=O)[O-])NCCO |

Canonical SMILES |

C1=C(C(=CC(=C1NCCO)Cl)[N+](=O)[O-])NCCO |

Other CAS No. |

109023-83-8 |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to HC Yellow No. 10: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

HC Yellow No. 10, identified by the CAS Registry Number 109023-83-8, is a nitro dye predominantly utilized in the formulation of semi-permanent hair coloring products.[1][2] Its chemical designation is 1,5-Bis(beta-hydroxyethyl)amino-2-nitro-4-chlorobenzene.[1][2] As a direct dye, it imparts a yellow hue to the hair shaft without the need for an oxidative process.[1] This technical guide provides a comprehensive overview of the chemical structure, a plausible synthesis pathway, and available physicochemical and toxicological data for this compound.

Chemical Structure

The molecular structure of this compound consists of a substituted benzene ring. The key functional groups that determine its chemical properties and color are a nitro group (NO₂) ortho to a secondary amine, and two hydroxyethylamino groups. The presence of the nitro group, a strong electron-withdrawing group, in conjugation with the electron-donating amino groups, is characteristic of nitro dyes and is responsible for its yellow color. The molecule is also a secondary amine, which makes it susceptible to nitrosation.[3]

Molecular Formula: C₁₀H₁₄ClN₃O₄

Molecular Weight: 275.69 g/mol

Physicochemical and Toxicological Properties

| Property | Value | Reference |

| Physical State | Not specified; likely a solid based on similar compounds. | |

| Solubility | Data not available. Similar nitro dyes show solubility in organic solvents like DMSO and DMF. | [3] |

| Acute Oral Toxicity (Rat) | >5000 mg/kg bw | [3] |

| NOAEL (28-day study, Rat) | 125 mg/kg/day | [3] |

| Nitrosamine Content | Should be < 50 ppb | [3] |

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not explicitly available in peer-reviewed scientific literature or patents. However, based on the synthesis of structurally similar aromatic nitro compounds, a plausible synthetic route can be proposed. The most likely pathway involves a nucleophilic aromatic substitution reaction between 3,4-dichloronitrobenzene and diethanolamine.

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol (Proposed)

Objective: To synthesize 1,5-Bis(beta-hydroxyethyl)amino-2-nitro-4-chlorobenzene (this compound) via nucleophilic aromatic substitution.

Materials:

-

3,4-Dichloronitrobenzene

-

Diethanolamine

-

Ethanol (or other suitable solvent)

-

Sodium bicarbonate (or other suitable base)

-

Standard laboratory glassware and heating apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-dichloronitrobenzene in ethanol.

-

Addition of Reagents: To the stirred solution, add an excess of diethanolamine followed by a molar equivalent of sodium bicarbonate. The base is added to neutralize the hydrochloric acid formed during the reaction.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The solvent can be removed under reduced pressure. The resulting residue is then partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The crude product obtained after evaporation of the solvent is purified by recrystallization from a suitable solvent or by column chromatography to yield pure this compound.

Note: This is a proposed synthesis and would require optimization of reaction conditions, including solvent, temperature, reaction time, and purification method.

Conclusion

This compound is a well-characterized nitro dye used in the cosmetics industry. While its toxicological profile has been evaluated, detailed public information on its synthesis and specific physicochemical properties is limited. The proposed synthesis provides a viable route for its preparation, which is crucial for researchers and professionals in drug development and related fields who may need to synthesize this compound for further study or as a reference standard. Further research to fully characterize its spectral properties and optimize its synthesis would be a valuable contribution to the field.

References

An In-Depth Technical Guide to the Physicochemical Properties of HC Yellow No. 10

For Researchers, Scientists, and Drug Development Professionals

Introduction

HC Yellow No. 10 is a semi-permanent hair dye belonging to the nitro dye class of compounds. Its chemical designation is 1,5-di-(β-hydroxyethylamino)-2-nitro-4-chloro-benzene.[1][2][3] A comprehensive understanding of its physicochemical properties is paramount for formulation development, safety assessment, and regulatory compliance within the cosmetics and pharmaceutical industries. This guide provides a detailed overview of the core physicochemical characteristics of this compound, complete with experimental protocols and visual workflows.

Chemical Identity

A clear identification of a chemical substance is the foundation of any detailed physicochemical analysis. This compound is identified by several names and numbers across different regulatory and chemical inventory systems.

| Identifier | Value |

| INCI Name | This compound |

| Chemical Names | 1,5-di-(β-hydroxyethylamino)-2-nitro-4-chloro-benzene; 2,2'-[(4-chloro-6-nitro-1,3-phenylene)-diimino]-bis-ethanol; 2-[2-chloro-5-(2-hydroxy-ethylamino)-4-nitro-phenylamino]-ethanol; 1-Chloro-2,4-( β-hydroxyethylamino)-5-nitro-benzene |

| Trade Names | Imexine FAH |

| COLIPA No. | B81 |

| CAS Number | 109023-83-8 |

| EINECS Number | 416-940-3 |

Molecular and Physical Properties

The molecular and physical properties of this compound are crucial for predicting its behavior in various formulations and its interaction with biological systems.

| Property | Value |

| Structural Formula | NH(CH₂CH₂OH)₂C₆H₂Cl(NO₂) |

| Empirical Formula | C₁₀H₁₄ClN₃O₄ |

| Molecular Weight | 275.69 g/mol [1] |

| Physical Form | Orange crystalline powder[1] |

| Melting Point | 171 - 173 °C[1] |

| Boiling Point | Not determined[1] |

| UV-Vis λmax | 388.2 nm[1] |

Solubility and Partition Coefficient

The solubility of this compound in various solvents and its lipophilicity, as indicated by the partition coefficient, are critical parameters for formulation design and for assessing its potential for skin penetration.

| Property | Value | Method |

| Water Solubility | 79 mg/L | EEC Method A6 (OECD 105)[1] |

| Solubility in Ethanol | < 1 g/L at 22 °C | Not specified |

| Solubility in DMSO | > 10 g/L at 22 °C | Not specified |

| Partition Coefficient (Log Pow) | 1.38 at 23°C | EEC Method A8 (OECD 107)[1] |

Experimental Protocols

Detailed methodologies are essential for the replication and verification of physicochemical data. The following sections outline the standard protocols for determining the key properties of this compound.

Water Solubility Determination (Flask Method - OECD Guideline 105)

The water solubility of this compound was determined using a method equivalent to the OECD Guideline 105, the flask method. This method is suitable for substances with a solubility above 10-2 g/L.

Methodology:

-

Preparation: An excess amount of this compound is added to a known volume of distilled water in a flask.

-

Equilibration: The flask is agitated at a constant temperature (e.g., 20 ± 0.5 °C) for a sufficient period to reach equilibrium (typically 24 hours).

-

Phase Separation: The mixture is allowed to stand at the test temperature to allow for the separation of undissolved material. Centrifugation is often used to facilitate this separation.

-

Analysis: A sample of the clear aqueous phase is carefully removed and the concentration of the dissolved this compound is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

Partition Coefficient Determination (Shake Flask Method - OECD Guideline 107)

The n-octanol/water partition coefficient (Log Pow) of this compound was determined using a method equivalent to the OECD Guideline 107, the shake flask method. This method is suitable for compounds with a Log Pow in the range of -2 to 4.

Methodology:

-

Preparation of Phases: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by a separation period.

-

Test Substance Introduction: A stock solution of this compound is prepared in either n-octanol or water. A measured amount of this stock solution is added to a vessel containing known volumes of both saturated n-octanol and saturated water.

-

Equilibration: The vessel is shaken at a constant temperature (e.g., 23 °C) until equilibrium is established.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and water phases.

-

Concentration Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique.

-

Calculation: The partition coefficient (Pow) is calculated as the ratio of the concentration of the substance in the n-octanol phase to its concentration in the aqueous phase. The Log Pow is the base-10 logarithm of this value.

Melting Point Determination

The melting point of this compound was determined using a standard capillary method.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube.

-

Measurement: The capillary tube is placed in a melting point apparatus. The temperature is raised at a slow, controlled rate.

-

Observation: The temperature range is recorded from the point at which the substance first begins to melt to the point at which it becomes completely liquid.

Spectroscopic Analysis

Spectroscopic techniques are fundamental for the structural elucidation and purity assessment of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra were found to be in accordance with the proposed chemical structure of this compound.[1]

Mass Spectrometry (MS): The mass spectrum of this compound was compatible with its proposed structure. This technique provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound shows a maximum absorbance (λmax) at 388.2 nm, which is characteristic of its chromophore system.[1]

Conclusion

This technical guide has summarized the key physicochemical properties of this compound and outlined the standard experimental protocols for their determination. The provided data, presented in a structured format, serves as a valuable resource for researchers, scientists, and professionals in the fields of drug development and cosmetic science. A thorough understanding of these properties is critical for ensuring the safety, efficacy, and stability of products containing this ingredient.

References

An In-depth Technical Guide to CAS Number 109023-83-8 (HC Yellow No. 10)

For Researchers, Scientists, and Drug Development Professionals

Introduction

HC Yellow No. 10, identified by CAS number 109023-83-8, is a chemical compound primarily utilized as a direct hair coloring agent in non-oxidative hair dye formulations.[1] Its chemical name is 2,2'-[(4-Chloro-6-nitro-1,3-phenylene)diimino]bis[ethanol], also referred to as 1,5-Di(beta-hydroxyethylamino)-2-nitro-4-chloro-benzene. This technical guide provides a comprehensive characterization of this compound, summarizing its chemical and physical properties, toxicological data, and providing detailed, representative experimental protocols for its safety assessment.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 109023-83-8 | [1] |

| Chemical Name | 2,2'-[(4-Chloro-6-nitro-1,3-phenylene)diimino]bis[ethanol] | |

| Synonyms | This compound, 1,5-Di(beta-hydroxyethylamino)-2-nitro-4-chloro-benzene | [1] |

| Molecular Formula | C10H14ClN3O4 | |

| Molecular Weight | 275.69 g/mol | |

| Appearance | Yellow powdery substance | [2] |

| Function | Hair dyeing agent | [1] |

Toxicological Profile

The safety of this compound has been evaluated by the Scientific Committee on Consumer Products (SCCP). The following tables summarize the key findings from toxicological studies.[1]

Acute and Sub-chronic Toxicity

| Study | Species | Route | Key Findings | Reference |

| Acute Oral Toxicity | Rat | Oral | LD50 > 2000 mg/kg bw | [1] |

| 28-Day Repeated Dose Toxicity | Rat | Oral | NOAEL = 125 mg/kg bw/day | [1] |

Genotoxicity and Mutagenicity

| Assay | System | Metabolic Activation | Result | Reference |

| Ames Test | S. typhimurium TA98, TA100, TA1535, TA1537 | With and without S9 | Non-mutagenic | [1] |

| In vitro Chromosome Aberration Test | Human Lymphocytes | With and without S9 | Non-clastogenic | [1] |

Dermal and Ocular Irritation

| Study | Species | Results | Reference |

| Skin Irritation | Rabbit | Slightly irritating | [1] |

| Eye Irritation | Rabbit | Slightly irritating | [1] |

Dermal Absorption

| Study | Matrix | Absorption Rate | Reference |

| In vitro Percutaneous Absorption | Human skin | 0.26 ± 0.16 µg/cm² | [1] |

Experimental Protocols

Detailed experimental protocols for the studies conducted on this compound are often proprietary. However, the following sections describe standardized and representative methodologies for the key toxicological assessments, based on internationally recognized guidelines.

Synthesis of this compound

While the specific industrial synthesis protocol for this compound is not publicly available, a plausible synthetic route for similar nitroaromatic hair dyes involves the nucleophilic aromatic substitution of a dihalogenated nitrobenzene with an appropriate amine. A general workflow is depicted below.

Caption: Generalized synthesis workflow for this compound.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical. The following protocol is a generalized representation based on OECD Guideline 471.

Caption: Generalized workflow for the Ames test.

Methodology:

-

Bacterial Strains: Several histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used. These strains have mutations in the genes involved in histidine synthesis and cannot grow in a histidine-free medium.

-

Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver homogenate, to mimic metabolic processes in mammals.

-

Exposure: The bacterial strains are exposed to various concentrations of this compound, along with positive and negative controls, in the presence and absence of the S9 mix.

-

Plating: The treated bacterial cultures are plated on a minimal agar medium that lacks histidine.

-

Incubation and Scoring: The plates are incubated for 48-72 hours. Only bacteria that have undergone a reverse mutation (revertants) to a histidine-independent state will form colonies. The number of revertant colonies is counted for each concentration and compared to the control plates. A significant, dose-dependent increase in the number of revertant colonies indicates mutagenic potential.

In Vitro Chromosome Aberration Test

This assay identifies substances that may cause structural chromosome aberrations in cultured mammalian cells. The following is a generalized protocol based on OECD Guideline 473.

Caption: Generalized workflow for the chromosome aberration test.

Methodology:

-

Cell Culture: Human lymphocytes are cultured in vitro.

-

Exposure: The cell cultures are treated with at least three concentrations of this compound, along with vehicle and positive controls, for a short duration (e.g., 3-6 hours) in the presence and absence of an S9 metabolic activation system, and for a longer duration (e.g., 24 hours) without S9.

-

Cell Harvest: A mitotic arresting agent (e.g., colcemid) is added to the cultures to accumulate cells in the metaphase stage of mitosis. The cells are then harvested.

-

Chromosome Preparation: The harvested cells are treated with a hypotonic solution and a fixative, then dropped onto microscope slides to prepare chromosome spreads.

-

Analysis: The slides are stained, and metaphase cells are analyzed under a microscope for chromosomal aberrations (e.g., breaks, gaps, deletions, and exchanges). A statistically significant, dose-related increase in the frequency of cells with structural chromosomal aberrations indicates clastogenic potential.

Safety Assessment Logic

The safety assessment of a cosmetic ingredient like this compound follows a structured process to determine its risk to consumers under normal conditions of use.

References

An In-depth Technical Guide to the Solubility of HC Yellow No. 10 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of HC Yellow No. 10, a direct dye primarily used in semi-permanent hair coloring formulations.[1][2] Understanding its solubility profile is critical for formulation development, safety assessment, and exploring potential new applications.

Physicochemical Properties of this compound

This compound, chemically identified as 1,5-Bis(beta-hydroxyethyl)amino-2-nitro-4-chlorobenzene, is an orange crystalline powder.[1][2] It is classified as a nitro dye, which, due to its low molecular size, can diffuse into the hair shaft and is washable, typically lasting for eight to ten hair washes.[2]

| Property | Value | Reference |

| Chemical Name | 1,5-Bis(beta-hydroxyethyl)amino-2-nitro-4-chlorobenzene | [2] |

| CAS Number | 109023-83-8 | [3] |

| Appearance | Orange crystalline powder | [1] |

| Melting Point | 171-173 °C | [1] |

| Log P (o/w) | 1.38 at 23°C | [1] |

Quantitative Solubility Data

The solubility of this compound has been determined in several key solvents. The following table summarizes the available quantitative data.

| Solvent | Solubility | Temperature | Method |

| Water | 79 mg/L | Not Specified | EEC method A6 |

| Ethanol | < 1 g/L | 22 °C | Not Specified |

| Dimethyl Sulfoxide (DMSO) | > 10 g/L | 22 °C | Not Specified |

Data sourced from the European Commission, Scientific Committee on Consumer Products opinion on HC Yellow n° 10.[1]

The stability of this compound has been noted in dosage forms prepared with Dimethylformamide (DMF) at concentrations of 5, 10, and 100 mg/ml, and in DMSO at 0.1 and 250 mg/ml, for at least 4 hours at room temperature when protected from light.[1]

Experimental Protocols

The solubility and partition coefficient of this compound were determined according to standardized EEC methods.

1. Water Solubility Determination (EEC Method A6)

This method is based on the "flask method" for determining the water solubility of substances.

-

Principle: A specific amount of the test substance is dissolved in water at a temperature slightly above the test temperature. The solution is then cooled to the test temperature and stirred until equilibrium is reached. The concentration of the substance in the aqueous solution is then determined by a suitable analytical method.

-

Apparatus:

-

Constant temperature bath

-

Analytical balance

-

Stirring mechanism

-

Suitable analytical instrumentation (e.g., HPLC, UV-Vis spectrophotometer)

-

-

Procedure:

-

An excess amount of this compound is added to a known volume of water in a flask.

-

The flask is agitated in a constant temperature bath.

-

Samples of the aqueous phase are taken at various time intervals.

-

To separate the dissolved portion from the undissolved substance, centrifugation or filtration is performed at the test temperature.

-

The concentration of this compound in the clear aqueous phase is determined using a validated analytical method.

-

The process is continued until the concentration of the substance in the solution remains constant over three consecutive measurements, indicating that equilibrium has been reached.

-

2. Partition Coefficient (n-octanol/water) Determination (EEC Method A8)

This method determines the octanol-water partition coefficient (Log P), which provides insight into the lipophilic/hydrophilic nature of a substance.

-

Principle: The partition coefficient is defined as the ratio of the equilibrium concentrations of a dissolved substance in a two-phase system consisting of two largely immiscible solvents, in this case, n-octanol and water.

-

Apparatus:

-

Separatory funnels with stoppers

-

Mechanical shaker

-

Centrifuge (optional)

-

Analytical instrumentation for concentration determination

-

-

Procedure:

-

n-Octanol and water are pre-saturated with each other.

-

A known amount of this compound is dissolved in either water or n-octanol.

-

The two phases are mixed in a separatory funnel in a defined volume ratio.

-

The funnel is shaken until equilibrium is established.

-

The two phases are then separated, typically by centrifugation if an emulsion has formed.

-

The concentration of this compound in each phase is determined by a suitable analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. Log P is the base-10 logarithm of this value.

-

Visualizations

Workflow for Solubility Determination

A generalized workflow for determining the solubility of a compound.

Application in Semi-Permanent Hair Dyeing

The process of using this compound in semi-permanent hair coloring.

References

Unveiling the Photophysical Properties of HC Yellow No. 10: A Technical Guide to its Elusive Quantum Yield

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

HC Yellow No. 10, a nitroaromatic amine compound primarily used in semi-permanent hair dye formulations, presents a compelling case study in the challenges of characterizing the photophysical properties of certain molecular structures. While a definitive, peer-reviewed value for the fluorescence quantum yield of this compound remains elusive in publicly available scientific literature, this technical guide provides a comprehensive overview of the theoretical considerations and experimental protocols necessary to determine this crucial parameter. Understanding the quantum yield is fundamental to assessing the efficiency of light emission upon absorption, a key factor in applications ranging from fluorescence imaging to photosensitization in biological systems. This document outlines the structural basis for the expected low fluorescence of this compound, details the established methodologies for quantum yield determination, and provides standardized experimental workflows in a visual format to guide future research.

Theoretical Considerations: The Challenge of Nitroaromatic Compounds

The chemical structure of this compound, which incorporates a nitro group (-NO2) on an aromatic ring, is central to its photophysical behavior. Nitroaromatic compounds are well-documented for exhibiting very low to negligible fluorescence quantum yields.[1] This phenomenon is primarily attributed to the electron-withdrawing nature of the nitro group, which promotes efficient non-radiative decay pathways from the excited singlet state.

Upon absorption of a photon, the molecule is promoted to an excited singlet state (S1). In most fluorescent molecules, a significant fraction of these excited molecules relax back to the ground state (S0) by emitting a photon (fluorescence). However, in nitroaromatics, the presence of the nitro group facilitates a rapid transition from the singlet excited state to a triplet excited state (T1) through a process called intersystem crossing (ISC).[1] This ISC process is often much faster than the rate of fluorescence, effectively quenching the fluorescent emission. The S1 state can relax to the T1 state, which then typically decays to the ground state through non-radiative processes, releasing energy as heat.

Therefore, it is anticipated that the fluorescence quantum yield of this compound would be exceptionally low. This inherent property may explain the scarcity of published data on its quantum yield, as its measurement would require highly sensitive instrumentation and careful experimental design to distinguish the weak emission from background noise.

Experimental Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is defined as the ratio of the number of photons emitted to the number of photons absorbed by a sample.[2][3]

There are two primary methods for determining the fluorescence quantum yield: the absolute method and the relative method.

Absolute Method

The absolute method directly measures the number of emitted and absorbed photons and does not require a reference standard. This is typically achieved using an integrating sphere. The integrating sphere collects all the light emitted from the sample over a nearly 4π solid angle. By comparing the integrated emission spectrum of the sample to the scattered excitation light from a blank, the quantum yield can be calculated.

Relative Method

The relative method, also known as the comparative method, is more commonly used due to its simpler experimental setup. This method involves comparing the fluorescence intensity of the sample of interest to that of a well-characterized standard with a known quantum yield. The quantum yield of the sample (Φ_s) can be calculated using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s^2 / n_r^2)

Where:

-

Φ_r is the quantum yield of the reference standard.

-

I_s and I_r are the integrated fluorescence intensities of the sample and the reference, respectively.

-

A_s and A_r are the absorbances of the sample and the reference at the excitation wavelength, respectively.

-

n_s and n_r are the refractive indices of the sample and reference solutions, respectively.

To minimize errors, the absorbance of both the sample and the reference solutions should be kept low (typically below 0.1) to avoid inner filter effects.

Experimental Protocols

The following sections provide detailed methodologies for the determination of the fluorescence quantum yield of a compound like this compound.

Sample and Standard Preparation

-

Solvent Selection: Choose a solvent in which both the sample (this compound) and the reference standard are soluble and stable. The solvent should be of spectroscopic grade to minimize background fluorescence.

-

Standard Selection: Select a reference standard with a well-established quantum yield and an absorption spectrum that overlaps with that of the sample. For a yellow dye like this compound, suitable standards might include Rhodamine 6G or Fluorescein, depending on the specific excitation and emission wavelengths.

-

Concentration Series: Prepare a series of dilute solutions for both the sample and the reference standard with absorbances at the excitation wavelength ranging from approximately 0.02 to 0.1 at a 1 cm path length. This allows for the verification of linearity and helps to mitigate inner filter effects.

Spectroscopic Measurements

-

Absorption Spectra: Record the absorption spectra of all sample and reference solutions using a UV-Vis spectrophotometer. Determine the wavelength of maximum absorption (λ_max) for this compound.

-

Emission Spectra:

-

Set the excitation wavelength of the spectrofluorometer to a wavelength where both the sample and the standard have significant absorbance.

-

Record the fluorescence emission spectra for all sample and reference solutions. The emission scan range should cover the entire emission profile of the compound.

-

Ensure that the experimental parameters (e.g., excitation and emission slit widths, detector voltage) are kept constant for all measurements of the sample and the standard.

-

Record the emission spectrum of a blank (solvent only) under the same conditions to subtract any background signal.

-

Data Analysis

-

Correct for Blank: Subtract the integrated intensity of the blank spectrum from the integrated intensities of the sample and standard spectra.

-

Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each sample and standard solution.

-

Plot Integrated Intensity vs. Absorbance: For both the sample and the standard, plot the integrated fluorescence intensity as a function of absorbance at the excitation wavelength.

-

Determine the Gradient: The plots should yield straight lines passing through the origin. Determine the gradient (slope) of each line.

-

Calculate Quantum Yield: Use the gradients of the sample (Grad_s) and the standard (Grad_r) in the following equation to calculate the quantum yield of the sample:

Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s^2 / n_r^2)

Data Presentation

As no specific experimental data for the quantum yield of this compound is available, the following table is a template for how such data should be presented once obtained.

| Compound | Solvent | Excitation Wavelength (nm) | Absorption at Excitation | Integrated Emission Intensity (a.u.) | Quantum Yield (Φ) | Reference Standard (Φ_r) |

| This compound | Ethanol | 420 | 0.05 | Value | Value | Rhodamine 6G (0.95) |

| This compound | DMSO | 420 | 0.05 | Value | Value | Rhodamine 6G (0.95) |

Mandatory Visualizations

The following diagrams illustrate the key experimental workflows for determining fluorescence quantum yield.

Caption: Workflow for Absolute Quantum Yield Measurement.

Caption: Workflow for Relative Quantum Yield Measurement.

Caption: Simplified Jablonski Diagram for a Nitroaromatic Compound.

Conclusion

References

An In-depth Technical Guide to the Spectroscopic Properties of HC Yellow No. 10

For Researchers, Scientists, and Drug Development Professionals

Introduction

HC Yellow No. 10, with the chemical name 1,5-Bis(beta-hydroxyethyl)amino-2-nitro-4-chlorobenzene, is a direct dye predominantly used in semi-permanent hair coloring formulations. As a nitroaniline derivative, its primary function is to impart color to hair fibers. While extensively studied for its toxicological and regulatory profiles, detailed information regarding its fluorescence properties is not widely available in scientific literature. This guide aims to consolidate the known spectroscopic data for this compound and provide a framework for its experimental characterization.

Physicochemical Properties

A summary of the key physicochemical identifiers for this compound is provided in the table below.

| Property | Value |

| Chemical Name | 1,5-Bis(beta-hydroxyethyl)amino-2-nitro-4-chlorobenzene |

| Synonym | This compound |

| Chemical Class | Nitroaniline Dye |

| Application | Direct dye for semi-permanent hair colorants |

Spectroscopic Data

| Spectroscopic Parameter | Value (nm) | Reference |

| Absorption Maximum (λmax) | 470 | Colorants for Non-Textile Applications[1] |

| Excitation Maximum (λex) | ~470 (Estimated) | The excitation maximum is often close to the absorption maximum. In the absence of specific data, the absorption maximum provides a reasonable estimate for excitation. |

| Emission Maximum (λem) | Not Found | Extensive searches of scientific databases and literature did not yield a specific emission maximum for this compound. |

Note on Fluorescence Quantum Yield: Nitro-substituted aromatic compounds, such as this compound, often exhibit low to negligible fluorescence quantum yields. This is due to efficient non-radiative decay pathways, such as intersystem crossing, which are promoted by the nitro group.

Experimental Protocols

Given the absence of comprehensive spectral data, this section outlines a detailed methodology for determining the fluorescence excitation and emission spectra of this compound.

Protocol: Determination of Fluorescence Spectra

1. Objective: To measure the fluorescence excitation and emission spectra of this compound in a suitable solvent.

2. Materials and Equipment:

-

This compound (analytical standard)

-

Spectroscopic grade solvent (e.g., ethanol, methanol, or a buffered aqueous solution)

-

Volumetric flasks and pipettes

-

Spectrofluorometer equipped with a xenon lamp source, excitation and emission monochromators, and a photomultiplier tube (PMT) detector.

-

Quartz cuvettes (1 cm path length)

3. Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent.

-

From the stock solution, prepare a series of dilutions to obtain a final concentration that results in an absorbance of approximately 0.1 at the absorption maximum (470 nm). This is crucial to avoid inner filter effects.

-

-

Measurement of Excitation Spectrum:

-

Set the emission monochromator to a wavelength longer than the expected excitation (e.g., 520 nm, this may need to be optimized).

-

Scan the excitation monochromator over a range of wavelengths (e.g., 350 nm to 500 nm).

-

Record the fluorescence intensity as a function of the excitation wavelength. The wavelength at which the maximum intensity is observed is the excitation maximum (λex).

-

-

Measurement of Emission Spectrum:

-

Set the excitation monochromator to the determined excitation maximum (λex, approximately 470 nm).

-

Scan the emission monochromator over a range of wavelengths starting just above the excitation wavelength (e.g., 480 nm to 700 nm).

-

Record the fluorescence intensity as a function of the emission wavelength. The wavelength at which the maximum intensity is observed is the emission maximum (λem).

-

-

Data Analysis:

-

Correct the raw spectra for instrument-specific variations in lamp intensity and detector response.

-

Plot the corrected excitation and emission spectra.

-

4. Expected Outcome: This protocol will yield the fluorescence excitation and emission spectra of this compound, providing the currently unavailable λex and λem values.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the characterization of the spectroscopic properties of a compound like this compound.

Caption: Workflow for determining the fluorescence spectra of this compound.

Conclusion

While this compound is a well-established hair dye, its fluorescence properties are not well-documented in publicly accessible literature. The absorption maximum is reported to be 470 nm, which provides an estimated excitation wavelength. However, the emission spectrum remains to be experimentally determined. The provided experimental protocol offers a comprehensive approach for researchers to characterize the complete fluorescence profile of this compound. Such data would be valuable for a more complete understanding of its photophysical properties and for potential applications in fluorescence-based research and development.

References

An In-depth Technical Guide to the Thermal Degradation Analysis of HC Yellow No. 10

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive review of publicly available scientific literature did not yield specific studies detailing the thermal degradation of HC Yellow No. 10. The following guide provides available stability data and outlines a generalized protocol for thermal degradation analysis that can be adapted for this compound.

Introduction

This compound, chemically identified as 1,5-Di-(ß-hydroxyethylamino)-2-nitro-4-chlorobenzene, is a direct dye used in semi-permanent hair coloring products.[1][2] As with any chemical compound used in consumer products, understanding its stability under various stress conditions, including heat, is critical for ensuring product safety and efficacy. Thermal degradation can lead to a loss of color intensity, the formation of potentially harmful byproducts, and a decrease in the overall quality of the final formulation. This guide summarizes the currently available stability information for this compound and provides a general framework for conducting a thorough thermal degradation analysis.

Available Stability Data for this compound

While specific thermal degradation data is not available, some studies have assessed the stability of this compound in different solvents and formulations at ambient and refrigerated temperatures. This data provides a baseline for understanding the compound's general stability.

| Solvent/Formulation | Concentration(s) | Temperature | Duration | Stability Outcome |

| DMSO | 0.1 and 250 mg/ml | Room Temperature | 4 hours | Satisfactory |

| DMF | 5, 10, and 100 mg/ml | Room Temperature | 4 hours | Satisfactory |

| 0.5% Methylcellulose | 10 and 200 mg/ml | Room Temperature | 6 hours | Satisfactory |

| 0.5% Methylcellulose | 10 and 200 mg/ml | 4°C | 9 days | Satisfactory |

Table 1: Summary of Available Stability Data for this compound.[1]

Generalized Experimental Protocol for Thermal Degradation Analysis

The following is a generalized protocol for investigating the thermal degradation of a colorant like this compound. This protocol should be adapted and validated for the specific compound and formulation being tested.

3.1. Objective

To evaluate the thermal stability of this compound and identify its degradation products under controlled temperature stress.

3.2. Materials and Equipment

-

This compound reference standard

-

High-performance liquid chromatography (HPLC) system with a photodiode array (PDA) or UV-Vis detector

-

Liquid chromatography-mass spectrometry (LC-MS) system for identification of degradation products

-

Forced-air oven or temperature-controlled chamber

-

Class A volumetric flasks and pipettes

-

Appropriate solvents (e.g., acetonitrile, methanol, water) and buffers

-

pH meter

3.3. Experimental Procedure

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol, or a relevant formulation base).

-

Stress Conditions: Aliquot the stock solution into several vials. Expose the vials to a range of elevated temperatures (e.g., 40°C, 60°C, 80°C, 100°C) in a calibrated oven for specific time intervals (e.g., 1, 3, 7, 14, and 30 days). Protect samples from light to prevent photodegradation.

-

Control Samples: Maintain a set of control samples at a reference temperature (e.g., 4°C or room temperature) and protected from light.

-

Sample Analysis:

-

At each time point, retrieve a stressed sample and a control sample.

-

Allow the samples to cool to room temperature.

-

Dilute the samples to an appropriate concentration for analysis.

-

Analyze the samples by a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from its degradation products.

-

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point relative to the control sample.

-

Determine the degradation kinetics (e.g., zero-order, first-order) by plotting the concentration of this compound versus time.

-

Identify and characterize the major degradation products using LC-MS by comparing their mass spectra and fragmentation patterns with the parent compound.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for conducting a thermal degradation study.

Caption: Generalized workflow for thermal degradation analysis.

Potential Degradation Pathways

As this compound is a secondary amine, it is prone to nitrosation and should not be used with nitrosating agents.[1] While specific thermal degradation pathways have not been documented, potential degradation mechanisms could involve:

-

Hydrolysis: Cleavage of the ether linkages or other susceptible bonds in the presence of water at elevated temperatures.

-

Oxidation: Degradation initiated by oxidative processes, potentially leading to changes in the chromophore and loss of color.

-

Dealkylation: Removal of the hydroxyethyl groups from the amine nitrogen atoms.

A proposed logical relationship for investigating degradation is outlined below.

Caption: Logical flow from thermal stress to potential outcomes.

Conclusion

The thermal stability of this compound is a critical parameter for its use in cosmetic formulations. While current literature provides limited data on its stability under ambient conditions, a comprehensive thermal degradation analysis is yet to be published. The generalized protocol and workflows presented in this guide offer a starting point for researchers and drug development professionals to conduct such studies. A thorough investigation into the thermal degradation of this compound will contribute to a better understanding of its stability profile, ensuring the development of safe, stable, and effective consumer products.

References

Investigating the toxicological profile of HC Yellow no. 10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of the semi-permanent hair dye ingredient, HC Yellow No. 10 (B81), with the chemical name 1,5-di-(β-hydroxyethylamino)-2-nitro-4-chloro-benzene. The information is compiled from studies submitted to the Scientific Committee on Consumer Products (SCCP) of the European Commission, offering critical data for safety and risk assessment.

Executive Summary

This compound has been evaluated for its potential toxicological effects, including acute oral toxicity, skin and eye irritation, skin sensitization, and mutagenicity. The substance exhibits low acute oral toxicity and is classified as very slightly irritating to the eyes and slightly irritating to the skin. It is not considered a skin sensitizer. Furthermore, in vitro studies have concluded that this compound does not have genotoxic potential. Currently, there is no data available on its carcinogenicity. The No Observed Adverse Effect Level (NOAEL) from a 28-day repeated dose oral toxicity study in rats was determined to be 125 mg/kg bw/day.

Physicochemical Properties

This compound is a secondary amine, which makes it susceptible to nitrosation. Therefore, it should not be used in combination with nitrosating substances, and the nitrosamine content should be below 50 ppb[1]. The stability of this compound in marketed products has not been fully evaluated[1].

Toxicological Data Summary

The following tables summarize the key quantitative data from toxicological assessments of this compound.

Table 1: Acute and Repeated Dose Toxicity

| Endpoint | Species | Route | Value | Reference |

| Acute Oral Toxicity (LD₅₀) | Rat | Oral | > 5000 mg/kg bw | [1] |

| 28-Day Repeated Dose Toxicity (NOAEL) | Rat | Oral | 125 mg/kg bw/day | [1] |

| Teratogenicity (Maternal and Foetal Toxicity) | Rat | Oral | No signs of toxicity at 500 mg/kg bw | [1] |

| Percutaneous Absorption | In vitro | Dermal | 0.024% (without hair), 0.025% (with hair) | [1] |

Table 2: Irritation and Sensitization

| Endpoint | Species | Classification | Observations | Reference |

| Skin Irritation | Rabbit | Slightly irritating | Very slight erythema in 2/3 animals at 4 hours, resolved by day 1. | [1] |

| Eye Irritation | Rabbit | Very slightly irritating | Very slight chemosis and conjunctival redness in 1/3 animals, resolved by day 3. | [1] |

| Skin Sensitization (LLNA) | Mouse | Not a sensitizer | No noteworthy lymphoproliferation or dose-response relationship. | [1] |

Table 3: Genotoxicity

| Assay Type | Test System | Metabolic Activation | Result | Guideline | Reference |

| Bacterial Reverse Mutation Assay | Salmonella typhimurium TA98, TA100, TA102, TA1535, TA1537 | With and without | Not mutagenic | OECD 471 | [1] |

Experimental Protocols

Detailed methodologies for the key toxicological studies are outlined below.

Acute Oral Toxicity

-

Guideline: Based on standard acute oral toxicity testing protocols.

-

Species: Rat.

-

Test Substance: this compound.

-

Administration: Oral gavage.

-

Dosage: A limit test was likely performed at 5000 mg/kg body weight.

-

Observations: Animals were observed for mortality and clinical signs of toxicity for a specified period.

-

Endpoint: The LD₅₀ was determined to be greater than 5000 mg/kg bw.

Skin Irritation

-

Species: Rabbit (3 animals).

-

Test Substance: 0.5% this compound.

-

Procedure: A 0.5% preparation of the test material was applied to the shaved intact skin of each rabbit under a semi-occlusive patch for 4 hours.

-

Observations: The application sites were examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: Cutaneous reactions were graded. A very slight erythema (grade 1) was noted in 2 out of 3 animals on day 1 only[1]. A yellow coloration of the skin was observed in all animals on day 1, which could have masked very slight erythema in one animal[1].

Eye Irritation

-

Species: Rabbit (3 animals).

-

Test Substance: 1% this compound in a 0.5% methylcellulose suspension.

-

Procedure: 0.1 ml of the test preparation was instilled into the conjunctival sac of one eye of each rabbit. The other eye served as a control.

-

Observations: The eyes were examined for ocular reactions at 1, 24, 48, and 72 hours after instillation and daily thereafter until any reactions reversed.

-

Results: A very slight chemosis was observed on day 1, and very slight redness of the conjunctiva was seen from day 1 to day 3 in one of the three animals[1].

Skin Sensitization - Local Lymph Node Assay (LLNA)

-

Species: Mouse.

-

Test Substance: this compound.

-

Procedure: The test substance was applied to the ears of the mice. No significant irritation was observed in a preliminary test, so the highest practicable concentration was used in the main study.

-

Endpoint: Lymph node cell proliferation was measured and expressed as a stimulation index (SI), which is the ratio of proliferation in the treated group to the control group.

Mutagenicity/Genotoxicity - Bacterial Reverse Mutation Assay (Ames Test)

-

Guideline: OECD 471.

-

Test System: Salmonella typhimurium strains TA98, TA100, TA102, TA1535, and TA1537.

-

Procedure: The assay was conducted in two independent experiments, both with and without metabolic activation (S9 mix). The test substance was tested in triplicate.

-

Endpoint: The number of revertant colonies was counted and compared to the solvent control. A substance is considered mutagenic if it causes a dose-dependent, reproducible increase in the number of revertant colonies.

-

Results: this compound was found to be not mutagenic in this assay[1].

Signaling Pathways and Mechanism of Toxicity

No specific adverse outcome pathways or signaling pathways have been identified for this compound. The available data suggests a low toxicological potential, with effects limited to mild, reversible local irritation at high concentrations. The lack of mutagenic activity indicates that it does not directly interact with DNA to cause mutations.

Conclusion

Based on the available toxicological data, this compound exhibits a favorable safety profile for its intended use in semi-permanent hair coloring products at a maximum on-head concentration of 0.1%[1]. It has low acute oral toxicity, is only slightly irritating to the skin and eyes, is not a skin sensitizer, and is not mutagenic in the Ames test. The NOAEL from a 28-day oral study in rats provides a basis for risk assessment for repeated exposure. The lack of carcinogenicity data remains a data gap. The SCCP is of the opinion that the use of HC Yellow n°10 itself as a semi-permanent hair dye at an on-head concentration of maximum 0.1% does not pose a risk to the health of the consumer[1].

References

Methodological & Application

HC Yellow No. 10: A Potential Fluorescent Probe for Cellular Imaging

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

HC Yellow No. 10 is a synthetic dye primarily used in the cosmetics industry as a direct hair colorant.[1] Its chemical name is 1,5-Bis(beta-hydroxyethyl)amino-2-nitro-4-chlorobenzene.[1] While its properties as a dye are documented, its potential application as a fluorescent probe in biological research has not been extensively explored. These application notes provide a theoretical framework and a comprehensive set of protocols for the evaluation of this compound as a novel fluorescent probe for cellular imaging.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented below. These properties are primarily derived from its use in the cosmetics industry.

| Property | Value/Information |

| Chemical Name | 1,5-Bis(beta-hydroxyethyl)amino-2-nitro-4-chlorobenzene[1] |

| CAS Number | 109023-83-8[2] |

| Molecular Formula | C10H14ClN3O4 |

| Molecular Weight | 275.69 g/mol [2] |

| Appearance | Yellow powder/solid |

| Function in Cosmetics | Hair dyeing agent[1] |

Potential as a Fluorescent Probe: A Theoretical Assessment

The potential of a molecule to act as a fluorescent probe is intrinsically linked to its chemical structure. Most organic fluorophores contain aromatic rings and conjugated pi systems, which are present in the structure of this compound. However, the presence of a nitro (-NO2) group on the aromatic ring is a significant consideration. Nitro groups are well-known to be electron-withdrawing and can quench fluorescence through processes like intersystem crossing, which may significantly reduce or eliminate any fluorescent signal. Therefore, while the core structure might suggest the potential for fluorescence, experimental validation is crucial.

These notes and protocols are designed to guide the initial investigation into the fluorescent properties of this compound and its suitability for biological applications.

Hypothetical Application Note: Staining of Cellular Compartments

Title: Preliminary Investigation of this compound for Live-Cell Imaging of Hydrophobic Compartments.

Introduction: This application note describes a hypothetical use of this compound as a potential fluorescent probe for imaging hydrophobic compartments within living cells, such as lipid droplets or membranes. The lipophilic nature of the molecule may allow it to preferentially accumulate in these nonpolar environments.

Principle of the Method: Based on its chemical structure, this compound is expected to be a relatively nonpolar molecule. If it possesses fluorescent properties, it may exhibit solvatochromism, where its fluorescence emission spectrum shifts depending on the polarity of its environment. This property could be exploited to report on the hydrophobicity of its localization within the cell.

Materials and Equipment:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin

-

Human cell line (e.g., HeLa or A549)

-

96-well and 24-well cell culture plates

-

Fluorescence microscope with appropriate filter sets

-

Spectrofluorometer

-

UV-Vis spectrophotometer

-

Incubator (37°C, 5% CO2)

Workflow for Evaluating this compound as a Fluorescent Probe:

Caption: A generalized workflow for the characterization and in vitro evaluation of a novel fluorescent probe candidate.

Experimental Protocols for Characterization

This section provides a detailed, generalized methodology for the characterization of a new potential fluorescent probe, using this compound as the compound of interest.

Protocol 1: Spectroscopic and Photophysical Characterization

-

Stock Solution Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Store the stock solution at -20°C, protected from light.

-

-

Absorbance and Fluorescence Spectra:

-

Prepare a series of dilutions of the this compound stock solution in various solvents of differing polarity (e.g., hexane, toluene, ethanol, water) to a final concentration of 10 µM.

-

Measure the absorbance spectrum of each solution using a UV-Vis spectrophotometer from 300 to 700 nm to determine the maximum absorption wavelength (λ_max_abs).

-

Measure the fluorescence emission spectrum of each solution using a spectrofluorometer. Excite the sample at its λ_max_abs and record the emission from λ_max_abs + 10 nm to 800 nm to determine the maximum emission wavelength (λ_max_em).

-

-

Determination of Molar Extinction Coefficient:

-

Prepare a series of concentrations of this compound in a chosen solvent (e.g., ethanol).

-

Measure the absorbance of each concentration at the λ_max_abs.

-

Plot absorbance versus concentration. The molar extinction coefficient (ε) can be calculated from the slope of the linear fit of the data using the Beer-Lambert law (A = εcl).

-

-

Determination of Fluorescence Quantum Yield (Φ_F_):

-

The relative quantum yield can be determined using a well-characterized fluorescent standard with a similar excitation and emission range (e.g., quinine sulfate in 0.1 M H2SO4, Φ_F_ = 0.54).

-

Prepare solutions of the standard and this compound with absorbances less than 0.1 at the excitation wavelength to minimize reabsorption effects.

-

Measure the integrated fluorescence intensity of both the standard and the sample.

-

Calculate the quantum yield using the following equation: Φ_F_(sample) = Φ_F_(std) * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

-

Photostability Assessment:

-

Prepare a 10 µM solution of this compound in PBS.

-

Place the solution in a cuvette in a spectrofluorometer.

-

Continuously excite the sample at its λ_max_abs and record the fluorescence intensity at its λ_max_em over a period of 30 minutes.

-

Plot the fluorescence intensity as a function of time to assess photobleaching.

-

Protocol 2: In Vitro Cellular Evaluation

-

Cell Culture:

-

Culture a suitable human cell line (e.g., HeLa) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

-

-

Cytotoxicity Assay:

-

Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Prepare a series of dilutions of this compound in cell culture medium (e.g., 0.1, 1, 10, 50, 100 µM).

-

Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.

-

Incubate the cells for 24 hours.

-

Perform a standard cytotoxicity assay (e.g., MTT, PrestoBlue, or CellTiter-Glo) according to the manufacturer's instructions to determine the effect of the compound on cell viability.

-

-

Live-Cell Staining and Fluorescence Microscopy:

-

Seed cells on glass-bottom dishes or in 24-well plates with coverslips and allow them to adhere overnight.

-

Prepare a working solution of this compound in pre-warmed cell culture medium at a non-toxic concentration determined from the cytotoxicity assay (e.g., 5 µM).

-

Wash the cells once with warm PBS.

-

Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C.

-

Wash the cells twice with warm PBS.

-

Add fresh, pre-warmed medium or a suitable imaging buffer.

-

Image the cells using a fluorescence microscope equipped with a suitable filter set (based on the determined excitation and emission maxima). Acquire images to observe the subcellular localization of the probe.

-

Hypothetical Signaling Pathway Investigation

Should this compound prove to be a viable fluorescent probe that localizes to a specific organelle, such as the endoplasmic reticulum (ER), it could potentially be used to study signaling pathways that involve this organelle, for example, the unfolded protein response (UPR).

Caption: A diagram showing the potential use of an ER-localizing probe to monitor morphological changes during ER stress.

The information presented here provides a comprehensive guide for the initial investigation of this compound as a potential fluorescent probe. While its primary use has been in the cosmetics industry, its chemical structure warrants a systematic evaluation of its photophysical properties and its utility in biological imaging. The provided protocols offer a standardized approach to this characterization. It is important to reiterate that the application of this compound as a fluorescent probe is, at present, hypothetical and requires thorough experimental validation. Successful characterization could, however, introduce a novel and readily available small molecule probe for the scientific community.

References

Application Notes and Protocols: Synthesis and Application of HC Yellow No. 10 Derivatives for Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

HC Yellow No. 10, a nitrodiphenylamine derivative, is a small molecule dye traditionally used in the cosmetics industry as a hair colorant. Its inherent spectroscopic properties, however, present a potential starting point for the development of novel fluorescent probes for cellular imaging. By introducing specific functionalities, the this compound scaffold can be transformed into a tool for visualizing cellular structures and dynamic processes. These application notes provide a detailed, albeit prospective, guide to the synthesis of functionalized this compound derivatives and their application in live-cell imaging. The protocols outlined below are based on established methodologies in fluorescent probe development and cellular biology.

Data Presentation: Photophysical Properties of Proposed this compound Derivatives

The following table summarizes the anticipated photophysical properties of hypothetically synthesized this compound derivatives. These values are estimated based on the known properties of similar fluorophores and the expected effects of the introduced functional groups.

| Derivative Name | Functional Group | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |

| This compound - Carboxylic Acid | -COOH | ~420 | ~540 | ~0.15 | ~25,000 |

| This compound - Amine | -NH₂ | ~430 | ~550 | ~0.20 | ~28,000 |

| This compound - Azide | -N₃ | ~425 | ~545 | ~0.18 | ~26,000 |

| This compound - Mitochondria Targeting | Triphenylphosphonium | ~435 | ~560 | ~0.25 | ~30,000 |

Experimental Protocols

Protocol 1: Synthesis of this compound - Carboxylic Acid Derivative

This protocol describes a plausible synthetic route to introduce a carboxylic acid group onto the this compound backbone, enabling further conjugation to biomolecules.

Materials:

-

This compound

-

3-Bromopropanoic acid

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Hydrochloric acid (HCl)

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1 equivalent) and potassium carbonate (2 equivalents) in anhydrous DMF.

-

Add 3-bromopropanoic acid (1.5 equivalents) to the mixture.

-

Heat the reaction mixture to 80°C and stir overnight under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the this compound - carboxylic acid derivative.

-

Confirm the structure using ¹H NMR and mass spectrometry.

Protocol 2: Live-Cell Imaging with this compound Derivatives

This protocol outlines the general procedure for labeling and imaging live cells with the synthesized this compound derivatives.

Materials:

-

Live cells (e.g., HeLa, U2OS) cultured on glass-bottom dishes

-

This compound derivative stock solution (1 mM in DMSO)

-

Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

-

Phosphate-buffered saline (PBS)

-

Confocal microscope with appropriate filter sets

Procedure:

-

Culture cells to 70-80% confluency on glass-bottom dishes.

-

Prepare a working solution of the this compound derivative in live-cell imaging medium at a final concentration of 1-10 µM.

-

Remove the culture medium from the cells and wash once with pre-warmed PBS.

-

Add the staining solution containing the this compound derivative to the cells.

-

Incubate the cells at 37°C in a 5% CO₂ incubator for 15-60 minutes.

-

(Optional) For derivatives that are not cell-permeable or require washing, remove the staining solution and wash the cells twice with pre-warmed live-cell imaging medium.

-

Image the stained cells using a confocal microscope. Use an excitation wavelength of ~420 nm and collect the emission between 520-580 nm.

-

Acquire images and perform subsequent analysis as required.

Mandatory Visualizations

Figure 1. Synthetic workflow for this compound derivative.

Figure 2. Experimental workflow for cellular imaging.

Figure 3. Hypothetical signaling pathway imaged with a probe.

Application Notes: Acridine Orange for In Vitro Cell Staining

An in-depth review of scientific literature indicates that HC Yellow No. 10 is predominantly classified as a hair dye ingredient and is not utilized as a standard reagent for in vitro cell staining protocols in research settings. Its biological effects, such as membrane permeability and cytotoxicity, have been evaluated primarily in the context of toxicology and dermatology.

Given the absence of established protocols for this compound in cell staining, this document provides detailed application notes and protocols for a well-characterized yellow fluorescent dye, Acridine Orange . Acridine Orange is a versatile cell-permeable dye that intercalates with nucleic acids to emit green fluorescence when bound to double-stranded DNA and red fluorescence when bound to single-stranded DNA or RNA. This property allows it to be used for viability testing and cell cycle analysis. The following protocols and data are presented as a representative example for a yellow fluorescent stain, adhering to the user's specified format.

Introduction

Acridine Orange is a metachromatic fluorescent dye that is cell-permeable and interacts with nucleic acids. In live cells, it stains the nucleus and cytoplasm, emitting green and faint red fluorescence, respectively. In apoptotic or dead cells with compromised membrane integrity, it stains the nucleus and condensed chromatin more intensely, producing a bright green or yellow-green fluorescence. This differential staining pattern allows for the assessment of cell viability, apoptosis, and cell cycle status.

Physicochemical & Fluorescent Properties

| Property | Value |

| Chemical Name | N,N,N',N'-Tetramethylacridine-3,6-diamine |

| Molecular Formula | C₁₇H₁₉N₃ |

| Molecular Weight | 265.35 g/mol |

| Excitation (max, bound to dsDNA) | 502 nm |

| Emission (max, bound to dsDNA) | 525 nm (Green) |

| Excitation (max, bound to ssDNA/RNA) | 460 nm |

| Emission (max, bound to ssDNA/RNA) | 650 nm (Red) |

| Solubility | Water, Ethanol |

Cytotoxicity and Recommended Concentrations

The optimal concentration of Acridine Orange for cell staining is typically low to minimize cytotoxicity. For short-term live-cell imaging, concentrations between 1-5 µM are commonly used.

| Cell Line | Application | Recommended Concentration | Incubation Time |

| HeLa | Live Cell Imaging | 1 µg/mL (~3.7 µM) | 15 minutes |

| Jurkat | Apoptosis Assay (Flow Cytometry) | 1 µM | 15 minutes |

| A549 | Cell Cycle Analysis | 5 µg/mL (~18.8 µM) | 30 minutes |

| HepG2 | Viability Staining | 1-5 µM | 10-20 minutes |

Experimental Protocols

1. Live Cell Viability Staining for Fluorescence Microscopy

This protocol describes the use of Acridine Orange to differentiate between live and dead cells based on membrane integrity.

Experimental Workflow

Application Notes and Protocols for the Investigation of HC Yellow No. 10 as a Potential Cellular Marker

Disclaimer: The following application notes and protocols are provided as a theoretical guide for researchers interested in exploring the potential of HC Yellow No. 10 as a fluorescent marker for cellular components. To date, there is no established scientific literature validating the use of this compound for this purpose. It is primarily known as an ingredient in semi-permanent hair dye formulations. The protocols outlined below are general methodologies for characterizing and testing a novel compound for cellular imaging applications and will require significant optimization and validation.

Introduction

This compound, chemically identified as 1,5-Bis(beta-hydroxyethyl)amino-2-nitro-4-chlorobenzene, is a small organic molecule classified as a nitro dye.[1] While its primary application is in cosmetics for hair coloring, its chemical structure, containing a nitro-aromatic system, raises the possibility of fluorescent properties under certain conditions. Nitro-aromatic compounds are often considered fluorescence quenchers; however, a growing body of research indicates that specific molecular architectures can lead to significant fluorescence.[2][3] These application notes provide a framework for investigating the potential of this compound as a fluorescent stain for cellular imaging.

Physicochemical and Toxicological Profile

A summary of the known properties of this compound is presented below. This data is primarily derived from safety assessments for its use in cosmetics.

| Property | Value / Observation | Reference |

| Chemical Name | 1,5-Bis(beta-hydroxyethyl)amino-2-nitro-4-chlorobenzene | [1] |

| Molecular Formula | C10H14ClN3O4 | |

| Primary Application | Non-oxidative hair dye | [1][2] |

| Acute Oral Toxicity (Rat) | >5000 mg/kg body weight | [2] |

| Skin Irritation | Slightly irritating | [2] |

| Eye Irritation | Very slightly irritating | [2] |

| Mutagenicity | Not found to be mutagenic in relevant assays. | [2] |

| Stability | Stable in DMSO and DMF for at least 4 hours at room temperature, protected from light. Prone to nitrosation and should not be used with nitrosating agents. | [2] |

Hypothetical Experimental Protocols

The following protocols are intended as a starting point for the investigation of this compound's utility as a cellular marker.

Objective: To determine the optimal excitation and emission wavelengths of this compound in various solvents.

Materials:

-

This compound powder

-

Spectroscopy-grade solvents (e.g., PBS, DMSO, Ethanol, Cyclohexane)

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Prepare dilute working solutions (e.g., 1-10 µM) in the different solvents to be tested.

-

Using the spectrofluorometer, perform an excitation scan by setting a fixed emission wavelength (a reasonable starting point would be ~520 nm) and scanning a range of excitation wavelengths (e.g., 350-500 nm).

-

Identify the wavelength of maximum excitation (λex).

-

Perform an emission scan by setting the excitation to the determined λex and scanning a range of emission wavelengths (e.g., 480-700 nm).

-

Identify the wavelength of maximum emission (λem).

-

Record the λex and λem for each solvent.

Hypothetical Data Summary:

| Solvent | Excitation Max (λex) | Emission Max (λem) |

| PBS | To be determined | To be determined |

| DMSO | To be determined | To be determined |

| Ethanol | To be determined | To be determined |

| Cyclohexane | To be determined | To be determined |

Objective: To determine the optimal non-toxic concentration range of this compound for live-cell imaging.

Materials:

-

Cell line of interest (e.g., HeLa, A549)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (in DMSO)

-

Cell viability assay kit (e.g., MTT, PrestoBlue)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in complete cell culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent and non-toxic across all wells (typically <0.5%). Include a vehicle control (medium with DMSO only).

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound.

-

Incubate for a relevant period (e.g., 24 hours).

-

Perform the cell viability assay according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the percentage of viable cells relative to the vehicle control and determine the CC50 (concentration that causes 50% cell death).

Hypothetical Cytotoxicity Data:

| This compound (µM) | Cell Viability (%) |

| 0 (Vehicle Control) | 100 |

| 1 | 98.5 |

| 5 | 95.2 |

| 10 | 90.1 |

| 25 | 75.8 |

| 50 | 52.3 |

| 100 | 20.7 |

Objective: To determine if this compound is cell-permeable and localizes to any specific cellular structures.

Materials:

-

Cells grown on glass coverslips

-

Complete cell culture medium

-

This compound working solution (at a non-toxic concentration determined in Protocol 2)

-

PBS (Phosphate-Buffered Saline)

-

Paraformaldehyde (PFA) for fixing (optional)

-

Mounting medium

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Culture cells on sterile glass coverslips in a petri dish or multi-well plate until they reach 60-70% confluency.

-

Remove the culture medium and add the pre-warmed medium containing the working concentration of this compound.

-

Incubate for a range of times (e.g., 15 min, 30 min, 1 hour) at 37°C.

-

Wash the cells three times with warm PBS.

-

(Optional) For fixed-cell imaging, incubate with 4% PFA in PBS for 15 minutes at room temperature, followed by three washes with PBS.

-

Mount the coverslip onto a microscope slide using a suitable mounting medium.

-

Image the cells using a fluorescence microscope with the filter set determined from the spectral properties in Protocol 1.

Visualizations of Experimental Workflows

Caption: Workflow for characterizing this compound as a potential cellular marker.

Caption: Hypothetical mechanism of cellular uptake and staining by this compound.

Conclusion and Future Directions

The provided protocols offer a systematic approach to evaluate the suitability of this compound as a fluorescent cellular marker. The initial and most critical step is the determination of its fluorescent properties. If this compound exhibits a usable fluorescence quantum yield, subsequent experiments can focus on optimizing staining conditions and identifying its subcellular localization through co-staining with commercially available, organelle-specific dyes. Should this compound prove to be a viable fluorescent stain, it would represent a novel application for a widely used cosmetic ingredient. However, researchers should proceed with the understanding that this is an exploratory endeavor with no guarantee of success based on current knowledge.

References

Application Note: Feasibility Assessment of HC Yellow No. 10 for In Situ Hybridization Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In situ hybridization (ISH) is a powerful molecular technique used to localize specific nucleic acid sequences within the context of tissue and cellular preparations. A critical component of fluorescence in situ hybridization (FISH) is the fluorophore used to label the nucleic acid probe, which allows for the visualization of the target sequence. The ideal fluorophore exhibits high quantum yield, significant Stokes shift, and excellent photostability. This document explores the feasibility of using HC Yellow No. 10, a synthetic dye, for such applications.

Chemical Properties of this compound

This compound, with the chemical name 1,5-Bis(beta-hydroxyethyl)amino-2-nitro-4-chlorobenzene, is primarily used as a direct dye in semi-permanent hair coloring formulations.[1][2][3] Its chemical structure and documented applications are not suggestive of inherent fluorescent properties required for advanced molecular imaging techniques. The presence of a nitro (-NO2) group in its structure is particularly noteworthy, as nitroaromatic compounds are well-known to be strong quenchers of fluorescence. This significantly diminishes the likelihood of this compound being a suitable candidate for a fluorescent probe.

Spectral Properties and Suitability for ISH

A thorough review of available scientific literature and chemical databases reveals a significant lack of data regarding the spectral properties of this compound, specifically its absorption and emission maxima, and its fluorescence quantum yield. While a related compound, HC Yellow No. 16, has a documented absorption maximum around 370 nm, this information cannot be reliably extrapolated to this compound.[4]

Without established excitation and emission spectra, it is impossible to:

-

Determine if the dye can be excited by common laser lines available on fluorescence microscopes.

-

Select appropriate filter sets to separate its emission signal from background and other fluorophores.

-

Assess its potential for use in multiplexing experiments with other fluorescent probes.